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Compound of Interest

Compound Name: 4-Ethyl-3,6-dimethyloctane

Cat. No.: B15455910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural

validation of the branched alkane, 4-Ethyl-3,6-dimethyloctane. The information presented

herein is essential for researchers in organic synthesis, quality control, and drug development

who rely on accurate structural elucidation. This document outlines the expected data from key

spectroscopic methods, details the experimental protocols for obtaining this data, and

compares these techniques with alternative analytical approaches.

Structural Overview
4-Ethyl-3,6-dimethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and

a molecular weight of approximately 170.34 g/mol .[1][2] Its branched structure presents a

unique spectroscopic fingerprint that can be definitively identified through a combination of

analytical techniques.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for 4-Ethyl-3,6-dimethyloctane
from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

CH₃ (C1, C8) ~ 0.8-0.9 Triplet 6H

CH₃ (on C3, C6) ~ 0.8-0.9 Doublet 6H

CH₂ (C2, C7) ~ 1.2-1.4 Multiplet 4H

CH (C3, C6) ~ 1.4-1.6 Multiplet 2H

CH₂ (C5) ~ 1.1-1.3 Multiplet 2H

CH (C4) ~ 1.3-1.5 Multiplet 1H

CH₂ (ethyl group) ~ 1.2-1.4 Multiplet 2H

CH₃ (ethyl group) ~ 0.8-0.9 Triplet 3H

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (ppm)

C1, C8 ~ 14

C2, C7 ~ 23

C3, C6 ~ 32

C4 ~ 45

C5 ~ 30

Methyls on C3, C6 ~ 19

Ethyl CH₂ ~ 25

Ethyl CH₃ ~ 11

Table 3: Predicted Mass Spectrometry Fragmentation
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m/z Proposed Fragment Ion Relative Abundance

170 [C₁₂H₂₆]⁺˙ (Molecular Ion) Very Low / Absent

141 [M - C₂H₅]⁺ Moderate

127 [M - C₃H₇]⁺ Moderate

99 [M - C₅H₁₁]⁺ High

85 [C₆H₁₃]⁺ High

71 [C₅H₁₁]⁺ High

57 [C₄H₉]⁺ Base Peak

43 [C₃H₇]⁺ High

29 [C₂H₅]⁺ Moderate

Table 4: Predicted Infrared (IR) Spectroscopy Peaks

Wavenumber (cm⁻¹) Vibration Type Intensity

2962-2853 C-H Stretch (sp³) Strong

1465 C-H Bend (CH₂) Medium

1378 C-H Bend (CH₃) Medium

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.
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Sample Preparation:

Dissolve approximately 5-10 mg of 4-Ethyl-3,6-dimethyloctane in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the probe to the sample.

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

Integrate all signals.

¹³C NMR Acquisition:

Switch the probe to the ¹³C nucleus.

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance

of ¹³C.
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Process the data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern to confirm the

molecular formula and connectivity.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization

(EI) source.

Sample Preparation:

Prepare a dilute solution of 4-Ethyl-3,6-dimethyloctane (approximately 1 mg/mL) in a

volatile organic solvent such as hexane or dichloromethane.

GC-MS Analysis:

Inject 1 µL of the prepared solution into the GC.

Use a suitable capillary column (e.g., DB-5ms) for separation.

Set the oven temperature program to start at a low temperature (e.g., 50°C) and ramp up to

a higher temperature (e.g., 250°C) to ensure proper elution.

The eluent from the GC is directly introduced into the EI source of the mass spectrometer.

Set the ionization energy to 70 eV.

Acquire mass spectra over a mass range of m/z 20-300.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule. For an alkane, this will

primarily be C-H bonds.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer, often with an Attenuated

Total Reflectance (ATR) accessory.
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Sample Preparation (Neat Liquid):

Place a single drop of neat 4-Ethyl-3,6-dimethyloctane directly onto the ATR crystal.

Alternatively, for a transmission spectrum, place a drop of the liquid between two salt plates

(e.g., NaCl or KBr) to create a thin film.

FTIR-ATR Analysis:

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

Place the sample on the crystal and apply pressure to ensure good contact.

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Clean the crystal thoroughly after the measurement.

Visualization of the Spectroscopic Validation
Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of 4-
Ethyl-3,6-dimethyloctane.
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Spectroscopic Validation Workflow for 4-Ethyl-3,6-dimethyloctane

Sample
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Data Interpretation
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Fragmentation Pattern

Functional Groups
(C-H bonds)

Confirmed Structure of
4-Ethyl-3,6-dimethyloctane
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Caption: Workflow for the spectroscopic validation of 4-Ethyl-3,6-dimethyloctane.

Comparison with Alternative Structural Elucidation
Methods
While the combination of NMR, MS, and IR spectroscopy is powerful for structural elucidation,

other techniques can provide complementary or, in some cases, primary structural information.

Table 5: Comparison of Structural Elucidation Techniques
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Technique
Information
Provided

Advantages Disadvantages

Spectroscopy (NMR,

MS, IR)

Detailed connectivity,

molecular weight,

functional groups, and

3D structure

(advanced NMR).

Provides a complete

structural picture.

Non-destructive

(NMR, IR). High

sensitivity (MS).

Can be complex to

interpret. Requires

specialized

instrumentation and

expertise.

Gas Chromatography

(GC)

Retention time, which

can be compared to a

known standard.

Purity assessment.

High resolution for

separating isomers.

Quantitative analysis

is straightforward.

Does not provide

direct structural

information on its own.

Requires a reference

standard for

identification.

Elemental Analysis

Provides the empirical

formula by

determining the

percentage

composition of

elements (C, H, N, S,

etc.).

Confirms the

elemental composition

and helps to

determine the

molecular formula.

Does not provide

information about the

connectivity of atoms.

Destructive technique.

X-ray Crystallography

Provides the exact

three-dimensional

arrangement of atoms

in a crystalline solid.

Unambiguous

structural

determination.

The compound must

be crystalline. Not

suitable for liquids or

amorphous solids.

In conclusion, while techniques like Gas Chromatography and Elemental Analysis can provide

valuable supporting data, the comprehensive structural elucidation of a novel or synthesized

compound like 4-Ethyl-3,6-dimethyloctane relies heavily on the detailed insights provided by

NMR, Mass Spectrometry, and IR Spectroscopy. The synergistic use of these spectroscopic

methods allows for a confident and unambiguous validation of the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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